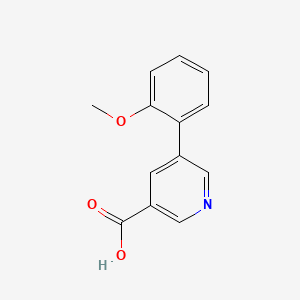

5-(2-甲氧基苯基)烟酸

描述

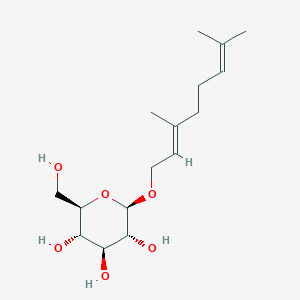

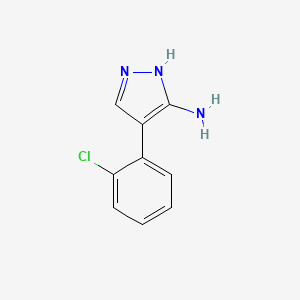

5-(2-Methoxyphenyl)nicotinic acid, also known as MPNA or 2-(5-methoxy-2-pyridyl) benzoic acid, is a chemical compound that belongs to the family of nicotinic acid derivatives. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .

Synthesis Analysis

The synthesis of 2-{[(2-hydroxy-5-methoxyphenyl)methylidene]amino} nicotinic acid involves the condensation of o-phenylenediamine and 5-methoxysalicylaldehyde . The product of the reaction was allowed to crystallize from the filtrate left at room temperature of 25°C over two days .

Molecular Structure Analysis

The molecular formula of 5-(2-Methoxyphenyl)nicotinic acid is C13H11NO3 . Its average mass is 229.231 Da and its monoisotopic mass is 229.073898 Da .

Chemical Reactions Analysis

The synthesized complex of 2-{[(2-hydroxy-5-methoxyphenyl)methylidene]amino} nicotinic acid was screened against some microbes to establish its potential antimicrobial activity . The Schiff base exhibited antimicrobial action against all the tested microbes except Candidas albicans isolate .

科学研究应用

Application in Antimicrobial Research

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry and Microbiology .

Summary of the Application

The compound “5-(2-Methoxyphenyl)nicotinic acid” has been synthesized and used in research to study its potential antimicrobial activity . This is particularly relevant due to the increasing global health challenge of antimicrobial resistance.

Methods of Application or Experimental Procedures

The compound was synthesized from o-phenylenediamine and 5-methoxysalicaldehyde and characterized using FT-IR, 1H-NMR, 13C-NMR, and GC–MS techniques . It was then screened against some microbes to establish its potential antimicrobial activity, using known drugs such as ampicillin as a reference .

Results or Outcomes

The results indicated that the synthesized compound exhibited antimicrobial action against all the tested microbes except Candidas albicans isolate, which exhibited zero diameter zone of inhibition . The molecular docking analysis results were in good agreement with in vitro analysis of the synthesized compound .

Application in Anti-Inflammatory and Analgesic Research

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry and Pharmacology .

Summary of the Application

Derivatives of “5-(2-Methoxyphenyl)nicotinic acid” have been synthesized and studied for their potential anti-inflammatory and analgesic efficacy .

Methods of Application or Experimental Procedures

A number of 2-substituted aryl derivatives of nicotinic acid were synthesized . These derivatives were then tested for their anti-inflammatory and analgesic efficacy .

Results or Outcomes

The 2–Bromo aryl substituents proved to have anti-inflammatory and analgesic efficacy, enabling their use within this class of drugs .

Application in Antimicrobial Research Against Selected Bacterial Receptors

Summary of the Application

The compound “2-{[(2-hydroxy-5-methoxyphenyl) methylidene]amino} nicotinic acid” derived from “5-(2-Methoxyphenyl)nicotinic acid” has been synthesized and used in research to study its potential antimicrobial activity against some selected bacterial receptors .

Methods of Application or Experimental Procedures

The compound was synthesized from o-phenylenediamine and 5-methoxysalicaldehyde and characterized using FT-IR, 1H-NMR, 13C-NMR, and GC–MS techniques . The synthesized complex was screened against some microbes to establish its potential antimicrobial activity, using some known drugs as reference .

Results or Outcomes

Application in Industrial Production

Specific Scientific Field

This application falls under the field of Industrial Chemistry .

Summary of the Application

Nicotinic acid, which includes “5-(2-Methoxyphenyl)nicotinic acid”, is produced industrially mainly by oxidation of 5-ethyl-2-methylpyridine with nitric acid . One of the by-products of the process is nitrous oxide, a gas that is difficult to recycle and manage, with a greenhouse effect 300 times stronger than CO2 .

Methods of Application or Experimental Procedures

A literature review was carried out on ecological methods to produce nicotinic acid from commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine .

Results or Outcomes

The global market size for nicotinic acid was valued at USD 614 million in 2019 , and the largest producers are Lonza (18,000 t/y) and Vanetta (6000 t/y) .

属性

IUPAC Name |

5-(2-methoxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-12-5-3-2-4-11(12)9-6-10(13(15)16)8-14-7-9/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHOPLKRRJJNPKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40602380 | |

| Record name | 5-(2-Methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Methoxyphenyl)nicotinic acid | |

CAS RN |

893732-61-1 | |

| Record name | 5-(2-Methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B1612711.png)

![4-[(Ethoxycarbonyl)amino]butanoic acid](/img/structure/B1612723.png)